N-methyl fluorene-2-carboxamide
Description
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-methyl-9H-fluorene-2-carboxamide |
InChI |
InChI=1S/C15H13NO/c1-16-15(17)11-6-7-14-12(9-11)8-10-4-2-3-5-13(10)14/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
AHVRPDDQUHKJEN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
N-methyl fluorene-2-carboxamide serves as a vital intermediate in the synthesis of more complex organic molecules. It is particularly useful in:
- Synthesis of Fluorene Derivatives : The compound can be utilized to create various derivatives that may exhibit enhanced properties or functionalities.
- Building Block for Pharmaceuticals : Its structure allows for modifications that can lead to the development of new pharmaceutical agents.
Comparative Analysis of Related Compounds
| Compound Name | Structure Differences | Unique Features |
|---|---|---|
| N-methyl 9-fluorenone | Contains a carbonyl group instead of a carboxamide | Key intermediate in various synthetic routes |
| N-methyl fluorene-2-carboxylic acid | Contains a carboxylic acid group instead of a carboxamide | More polar, differing solubility properties |
| N-methyl 9-hydroxyfluorene-2-carboxamide | Contains a hydroxyl group instead of a carbonyl group | Potentially different biological activity due to hydroxyl presence |
| Fluorene-2-carboxamide | Lacks the methyl group on the nitrogen atom | Less sterically hindered; may exhibit different reactivity |
Biological Research
Recent studies have highlighted the potential biological activities of this compound, including:
- Antimicrobial Properties : Research indicates that this compound may inhibit bacterial enzymes, suggesting its utility in treating bacterial infections.
- Anticancer Activity : The compound has shown promise as an apoptosis inducer in various cancer cell lines, such as T47D human breast cancer and HCT116 human colon cancer cells. It operates by inducing caspase activation, leading to cell growth inhibition and apoptosis .
Case Studies
- Apoptosis Induction : In high-throughput screening assays, N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide was identified as a potent apoptosis inducer with sub-micromolar potency against several cancer cell lines. This highlights its potential as a lead compound for developing new anticancer therapies .
- Mechanism of Action : Studies have focused on elucidating the mechanisms by which this compound interacts with biological targets, emphasizing its role in modulating enzyme activity and cellular pathways involved in cancer progression.
Materials Science
The unique properties of this compound also lend themselves to applications in materials science:
- Fluorescent Materials : The compound's optoelectronic properties make it suitable for use in developing fluorescent materials, which can be applied in sensors and imaging technologies .
- Nanocomposites : Incorporation into nanocomposite materials could enhance their mechanical and thermal properties, making them useful for various industrial applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
Key Observations:
- Positional Isomerism : Substitution at position 2 (fluorene) vs. position 9 (fluorene-9-carboxylate) alters electronic properties and steric interactions. For example, fluorene-9-carboxylate derivatives are often intermediates, whereas 2-carboxamides may exhibit enhanced binding to biological targets due to hydrogen-bonding capability .
Preparation Methods
Formation of (9H-Fluoren-9-ylidene)hydrazine
The synthesis begins with 9-fluorenone (1 ), which undergoes condensation with hydrazine monohydrate in ethanol at 81°C to form (9H-fluoren-9-ylidene)hydrazine (2 ) in 86% yield. Critical parameters include maintaining an internal temperature of 40°C during initial dissolution and precise control of reflux conditions to prevent over-decomposition. The product precipitates as yellow needle-shaped crystals, with purity confirmed via quantitative NMR (92%).
Cyclopropanation and Esterification
Hydrazine 2 reacts with methyl acrylate (3 ) in the presence of nickel(II) hydroxide and iodosobenzene to form methyl spiro[cyclopropane-1,9’-fluorene]-2-carboxylate (4 ). This exothermic reaction requires careful temperature modulation (<85°C) to avoid side products. The crude product is purified via silica filtration, yielding an orange solid (84% yield, 63% purity by qNMR).
Direct Amidation of Fluorene-2-Carboxylic Acid
Catalytic Amidation
Recent advances in coupling agents (e.g., HATU, EDCI) enable direct amidation without isolating the acid chloride. For example, BF3·OEt2—used in fluorene propargylic alcohol reactions—could catalyze the coupling of fluorene-2-carboxylic acid with methylamine, though this remains speculative without direct evidence.
Nickel-Catalyzed Cross-Coupling
Cyclopropane Ring Opening
The spirocyclopropane intermediate (4 ) synthesized in could undergo ring-opening reactions with methylamine under nickel catalysis. This approach, though untested for N-methyl fluorene-2-carboxamide, is inferred from analogous transformations in fluorene chemistry.
Comparative Analysis of Methods
*Theoretical yield based on analogous reactions.
Mechanistic Insights
Weinreb Amide Pathway
The Grignard reagent (isopropylmagnesium chloride) deprotonates N,O-dimethylhydroxylamine, generating a nucleophilic species that attacks the ester carbonyl. This mechanism avoids over-addition, a common issue in amide synthesis.
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-methyl fluorene-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via carboxamide formation using fluorene-2-carboxylic acid derivatives. A common approach involves coupling the acid chloride (e.g., fluorene-2-carbonyl chloride) with methylamine under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or DMAP may enhance yield . Optimization parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 acid chloride:amine), and inert atmosphere to prevent hydrolysis .
- Validation : Confirm product purity via TLC and HPLC. Intermediate characterization using FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (methyl group resonance at δ 2.8–3.1 ppm) is critical .
Q. How can researchers verify the structural integrity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks for the fluorene backbone (aromatic protons at δ 7.2–8.0 ppm) and the methylamide group (N–CH₃ at δ 2.8–3.1 ppm; carbonyl at ~170 ppm in ¹³C NMR) .
- HRMS : Validate molecular weight (e.g., C₁₅H₁₃NO expected [M+H]⁺ = 224.1075) .
- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry .
Q. What safety protocols are essential when handling this compound?
- Guidelines :
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact .
- Store in airtight containers away from light and moisture to prevent degradation .
- Dispose of waste via approved chemical disposal protocols (e.g., incineration for halogen-free organics) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Strategies :
- Dose-Response Studies : Test compounds across a broad concentration range (nM–mM) to identify non-linear effects .
- Assay Validation : Use orthogonal assays (e.g., fluorescence-based and radiometric assays) to confirm target engagement .
- Structural-Activity Relationships (SAR) : Modify substituents (e.g., fluorene ring halogenation) and compare bioactivity trends .
Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) in real time .
- Molecular Dynamics Simulations : Model ligand-receptor interactions using software like Schrödinger or GROMACS .
- Cryo-EM/X-ray Co-crystallography : Resolve binding modes at atomic resolution .
Q. How can degradation pathways of this compound be characterized under physiological conditions?
- Protocol :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13). Monitor via LC-MS to identify degradants (e.g., hydrolysis to fluorene-2-carboxylic acid) .
- Metabolite Profiling : Use liver microsomes or hepatocyte models to detect phase I/II metabolites .
Methodological Considerations
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- Tools :
- LogP/LogD : Use MarvinSketch or ACD/Labs to estimate lipophilicity .
- pKa Prediction : Employ SPARC or MoKa for ionization profiles .
- Solubility : Apply the General Solubility Equation (GSE) with melting point data .
Q. How should researchers address batch-to-batch variability in synthesized this compound?
- Quality Control :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
